molecular formula C24H22ClN3O2 B11497286 N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

Cat. No.: B11497286
M. Wt: 419.9 g/mol
InChI Key: NHWYLJHETVQGLY-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, which is then functionalized with a chlorophenylmethyl group.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF) or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C24H22ClN3O2/c25-20-11-5-4-8-18(20)16-28-22-13-7-6-12-21(22)27-23(28)14-15-26-24(29)17-30-19-9-2-1-3-10-19/h1-13H,14-17H2,(H,26,29)

InChI Key

NHWYLJHETVQGLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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